Lacosamide

概要

説明

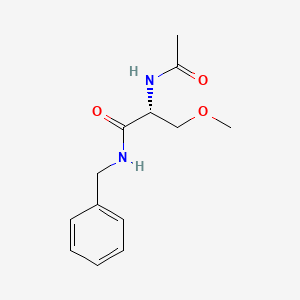

ラコサミドは、(R)-2-アセトアミド-N-ベンジル-3-メトキシプロピオンアミドという化学名を持つ、機能化アミノ酸分子です . 主に部分発作および原発性全身性強直間代発作の治療のための抗てんかん薬として使用されます . ラコサミドは水およびジメチルスルホキシドへの高い溶解性で知られており、さまざまな用途で汎用性の高い化合物となっています .

製造方法

ラコサミドはいくつかの経路で合成することができます。 一般的な方法の1つは、N-Boc-D-セリンのO-メチル化、それに続くベンジルアミド形成、N-脱保護、およびN-アセチル化です . ただし、このプロセスは部分的なラセミ化につながることがあり、最終生成物のキラル純度が影響を受ける可能性があります . これを解決するために、リン酸を対イオンとして使用して、化学的およびキラル純度を向上させる改善された方法が考案されました . 工業生産方法では、多くの場合、同様の合成経路が踏襲されますが、大規模生産と高収率向けに最適化されています .

準備方法

Lacosamide can be synthesized through several routes. One common method involves the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . This process, however, can lead to partial racemization, affecting the chiral purity of the final product . To address this, an improved method involves the use of phosphoric acid as a counterion to enhance both chemical and chiral purity . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production and higher yields .

化学反応の分析

ラコサミドは、以下を含むさまざまな化学反応を受けます。

酸化: ラコサミドは特定の条件下で酸化される可能性がありますが、これはこの化合物では一般的な反応ではありません。

還元: 還元反応もラコサミドでは一般的ではありません。

科学研究への応用

ラコサミドは、幅広い科学研究に応用されています。

化学: 化学では、ラコサミドは、その独特の機能化アミノ酸構造と、他の化合物の合成における潜在的な用途について研究されています.

生物学: 生物学的研究では、ラコサミドは、ニューロン活性に対する影響と、神経保護の可能性について研究されています.

科学的研究の応用

Lacosamide is a new-generation antiseizure medication approved by the FDA for treating partial-onset seizures in patients aged four years and older . It is also used to treat epilepsy and neuropathic pain . this compound functions through the slow inactivation of voltage-gated sodium channels (VGSCs) .

Scientific Research Applications

Mechanism of Action

this compound selectively increases the slow inactivation of VGSCs, controlling neuronal hyperexcitability by regulating the long-term availability of sodium channels . Electrophysiologic studies indicate that this compound alters the slow inactivation voltage curve toward hyperpolarization and significantly accelerates the slow inactivation state of VGSCs . It enhances the slow inactivation of VGSCs at potentials close to the resting membrane potential of the neurons, inhibiting action potential generation and neuronal firing .

Efficacy in Seizure Reduction

this compound effectively reduces seizures in patients, regardless of surgical history or concomitant AED regimen . Pooled analyses of clinical trials demonstrated significant improvement compared to placebo in median percent seizure reduction and 50% responder rate across various dosages . The onset of efficacy is evident by the first week of treatment .

Epilepsy

this compound is effective for partial-onset seizures due to its safety and tolerability . Clinical trials have confirmed the efficacy of this compound as an add-on therapy for both generalized and focal epilepsy . It is rapidly absorbed and has low drug-drug interaction .

Status Epilepticus

this compound is increasingly used in treating status epilepticus due to its intravenous availability, with promising data . Studies have reported an overall success rate of 56% in treating acute seizures and status epilepticus with intravenous this compound .

Anxiety and Depression

this compound may alleviate anxiety and depression in epilepsy patients .

Neuroprotective Activity

this compound may have neuroprotective activity, as suggested by experimental models. It decreases infarct volume in a middle cerebral artery occlusion model of ischaemia in rats . Additionally, it inhibits glutamate- and oxygen-glucose deprivation-induced apoptosis in rat hippocampal slice cultures .

Refractory Sleep-Related Hypermotor Epilepsy

this compound has been evaluated for the treatment of refractory sleep-related hypermotor epilepsy with some success . In a case review of eight patients, 62.5% showed a ≥50% reduction in seizure frequency .

Dosage and Administration

this compound is administered at dosages of 200, 400, and 600 mg/day, showing significant improvement compared to placebo . The therapeutic dose range of this compound is supported by pharmacokinetic-pharmacodynamic models .

Adverse Events

Common adverse events associated with this compound include dizziness, abnormal vision, diplopia, and ataxia . However, the rate of adverse events is generally low .

Case Studies

Pediatric Overdose

A case study reported a five-year-old male with global developmental delay and drug-resistant epilepsy who experienced a non-intentional this compound overdose . The patient responded well to conservative management, supporting the safety profile of this compound in the pediatric population .

This compound as Add-on Therapy

A multicenter real-world study evaluated this compound as the first add-on therapy in adult Chinese patients with focal epilepsy . The study confirmed the effectiveness of this compound in patients with focal seizures .

Data Table

Safety and Tolerability

作用機序

ラコサミドは、電位依存性ナトリウムチャネルの遅い不活性化を選択的に強化することで効果を発揮します . この機序は、過剰興奮性ニューロン膜を安定化し、ニューロンの反復的な発火を抑制し、生理学的機能に影響を与えることなく、チャネルの長期的な利用可能性を低下させます . ラコサミドは、コラープシン応答メディエータータンパク質2とも相互作用し、ニューロンの可塑性に関与している可能性があります .

類似の化合物との比較

ラコサミドは、レベチラセタムやセノバメートなど、他の抗てんかん薬と比較されることがよくあります . ラコサミドは、高速不活性化に影響を与える従来のナトリウムチャネル遮断薬とは異なり、遅い不活性化を選択的に強化するため、クラス内でユニークな存在です . 類似の化合物には、以下が含まれます。

レベチラセタム: 同様の適応症で使用されますが、作用機序が異なります.

ラコサミドは、部分発作の治療における有効性と、ユニークな作用機序により、てんかん治療の分野で貴重な化合物となっています。

類似化合物との比較

Lacosamide is often compared with other antiepileptic drugs, such as levetiracetam and cenobamate . Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances slow inactivation, making it unique in its class . Similar compounds include:

Levetiracetam: Another antiepileptic drug used for similar indications but with a different mechanism of action.

Cenobamate: A newer antiepileptic drug that also reduces seizure frequency but has a longer half-life compared to this compound.

This compound’s unique mechanism of action and its effectiveness in treating partial-onset seizures make it a valuable compound in the field of epilepsy treatment.

生物活性

Lacosamide is an antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults. Its unique mechanism of action involves the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which distinguishes it from traditional sodium channel blockers that typically affect fast inactivation. This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound selectively enhances the slow inactivation of VGSCs, which stabilizes neuronal membranes and reduces excitability in hyperexcitable neurons. This action is particularly relevant in conditions such as epilepsy, where excessive neuronal firing can lead to seizures. Studies indicate that this compound shifts the slow inactivation curve to more hyperpolarized potentials, thereby inhibiting action potential generation and neuronal firing .

Pharmacological Effects

The pharmacological effects of this compound have been extensively studied in both preclinical and clinical settings:

- Seizure Reduction : In phase II/III clinical trials involving 1,294 patients with difficult-to-treat partial-onset seizures, this compound demonstrated significant median percent seizure reductions compared to placebo:

- Neuroprotective Effects : this compound has shown potential neuroprotective properties in animal models. For instance, it reduced cumulative seizure duration and hippocampal damage in models of status epilepticus (SE). Additionally, it decreased infarct volume in ischemic models when administered prior to occlusion .

- Impact on Neuronal Activity : In vitro studies revealed that this compound reduced the amplitude of sodium currents across all membrane potentials tested and decreased spontaneous action potentials in cultured neocortical cells .

Clinical Efficacy

The clinical efficacy of this compound has been supported by multiple studies:

- Randomized Controlled Trials : Results from randomized controlled trials indicate that this compound significantly improves seizure control across various dosages. The onset of efficacy was observed as early as the first week of treatment .

- Real-World Studies : A multicenter study conducted in China evaluated this compound as a first add-on therapy for adult patients with focal epilepsy. The study reported improvements in seizure frequency and response rates, reinforcing its clinical utility as an adjunctive treatment .

Safety Profile

This compound is generally well tolerated with a favorable safety profile. Common adverse events include dizziness, diplopia, and ataxia; however, these are typically mild to moderate in severity. Notably, this compound does not exhibit clinically relevant drug-drug interactions, making it a suitable option for patients on multiple medications .

Case Studies

Several case studies further illustrate the effectiveness of this compound:

- Case Study on Status Epilepticus : A patient with refractory SE showed significant improvement after being treated with intravenous this compound, highlighting its utility in acute settings .

- Long-term Use : Long-term follow-up studies have shown sustained efficacy and tolerability over extended periods, supporting its use as a chronic management option for epilepsy patients .

特性

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057666 | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

175481-36-4 | |

| Record name | Lacosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lacosamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-146˚C | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。